REACTION_CXSMILES
|
C([N:4]([C:8]1[C:13](Br)=[CH:12][CH:11]=[CH:10][N:9]=1)C(=O)C)(=O)C.N1CCC[C@H]1C(O)=O.C(=O)([O-])[O-].[Cs+].[Cs+].[C:29]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])(=[O:34])[CH2:30][C:31]([CH3:33])=O>[Cu]I.O1CCOCC1>[CH3:33][C:31]1[NH:4][C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:13]2[C:30]=1[C:29]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34] |f:2.3.4|
|
Name
|
N-acetyl-N-(3-bromopyridin-2-yl)acetamide
|
Quantity
|
14.815 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N(C(C)=O)C1=NC=CC=C1Br
|
Name
|
|
Quantity
|
11.47 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.327 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
cesium carbonate
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
copper(I) iodide
|
Quantity
|
1.098 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was vac/purged with N2 3×
|
Type
|
CUSTOM
|
Details
|
then fitted with a septum and a N2 inlet
|
Type
|
CUSTOM
|
Details
|
The inorganic solids were removed by filtration over celite
|
Type
|
WASH
|
Details
|
the cake was washed with 100 mL EtOAc
|
Type
|
CONCENTRATION
|
Details
|
This solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 250 mL brine and 250 mL EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aq. Layer was further extracted with EtOAc (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by CC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=2C(=NC=CC2)N1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 20.2% | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |